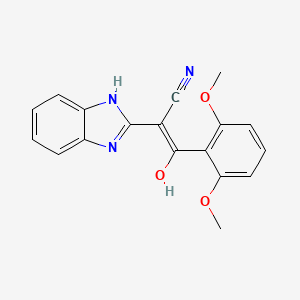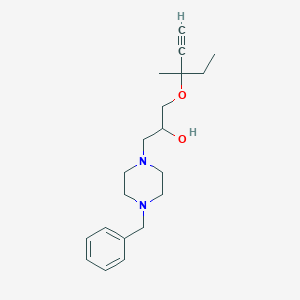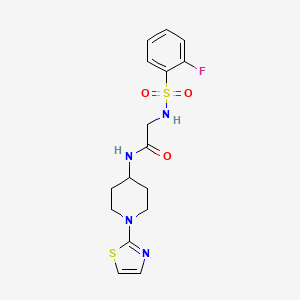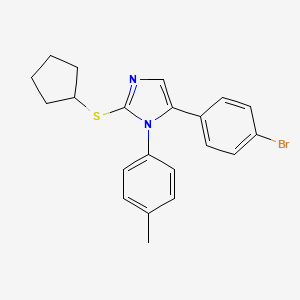
5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the final product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Aplicaciones Científicas De Investigación
Antimicrobial Properties
Imidazole derivatives, including compounds similar to 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole, have been extensively studied for their antimicrobial properties. Research on various imidazole derivatives has demonstrated their effectiveness against a range of microbial strains. Notably, some derivatives have shown significant antimicrobial activity, especially against Candida albicans (Narwal et al., 2012).
Synthesis and Characterization
The synthesis and characterization of imidazole derivatives form a crucial part of scientific research. Studies have focused on developing synthetic pathways and understanding reaction mechanisms for various imidazole compounds. For instance, research on the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole provided insights into the reaction mechanisms and optimal conditions for synthesis (Hu Zhi-zhi, 2009).
Spectroscopic Analysis and Molecular Docking
Imidazole derivatives have been subjected to detailed spectroscopic analysis and molecular docking studies. These studies help in understanding the compound's reactivity, stability, and potential biological interactions. For example, research involving imidazole derivatives like 1-(4-bromophenyl)-2-chloro-4,5-dimethyl-1H-imidazole involved experimental and computational spectroscopic characterization, indicating their antimicrobial activity (Thomas et al., 2018).
Antifungal Activities
Specific imidazole derivatives have been synthesized and tested for antifungal activities. The efficacy of these compounds, including derivatives similar to 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole, against fungal pathogens, has been a notable area of study (Takeuchi et al., 1991).
COX-2 Inhibitor Properties
Research has also explored the potential of certain imidazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting their anti-inflammatory activity. This is significant in the context of developing new therapeutic agents (Navidpour et al., 2007).
Crystal Structure and Molecular Packing
The crystal structure and molecular packing analysis of imidazole derivatives provide valuable insights into their physical and chemical properties, which are essential for understanding their potential applications in various fields (Estrada et al., 1987).
Safety And Hazards
This would involve studying any potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken when handling it.
Direcciones Futuras
This would involve speculating on potential future research directions. This could include potential applications of the compound, further studies to better understand its properties, or modifications that could be made to improve its properties or effectiveness.
Please note that the availability of this information would depend on the amount of research that has been done on the specific compound. For a novel or less-studied compound, some or all of this information might not be available. If you have any other questions or need further clarification, feel free to ask!
Propiedades
IUPAC Name |
5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2S/c1-15-6-12-18(13-7-15)24-20(16-8-10-17(22)11-9-16)14-23-21(24)25-19-4-2-3-5-19/h6-14,19H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMPSHRBIIJGJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC3CCCC3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

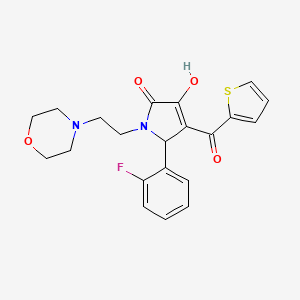
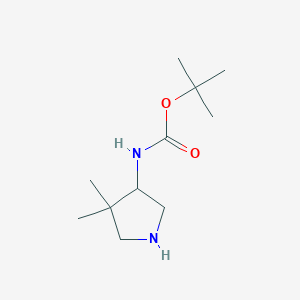
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)
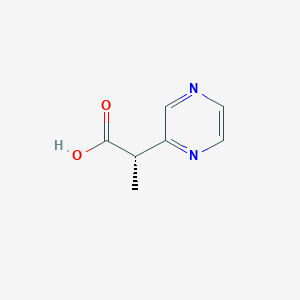
![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)
![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2388657.png)
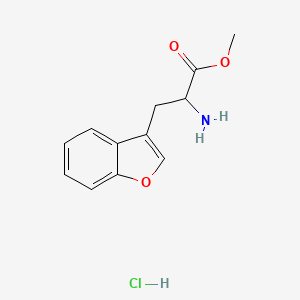
![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)
![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)
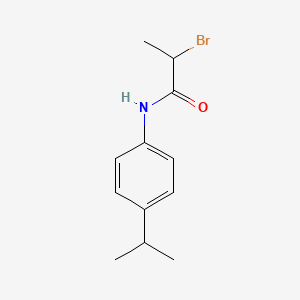
![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)
